2-(Iodomethyl)-3,3-dimethyloxane
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Overview
Description
2-(Iodomethyl)-3,3-dimethyloxane is an organic compound characterized by the presence of an iodomethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 3,3-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-3,3-dimethyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-3,3-dimethyloxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for more complex molecules.
Biological Studies: It can be used to study the effects of iodomethyl groups on biological systems and their interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-3,3-dimethyloxane involves the reactivity of the iodomethyl group. This group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The oxane ring provides stability to the molecule and influences its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-3,3-dimethyloxane: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
2-(Chloromethyl)-3,3-dimethyloxane: Contains a chloromethyl group, offering different reactivity compared to the iodomethyl derivative.
2-(Fluoromethyl)-3,3-dimethyloxane: Features a fluoromethyl group, which has unique properties due to the presence of fluorine.
Uniqueness
2-(Iodomethyl)-3,3-dimethyloxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. The iodine atom is larger and more polarizable than other halogens, making the compound more reactive in certain types of chemical reactions. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(iodomethyl)-3,3-dimethyloxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)4-3-5-10-7(8)6-9/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAJCBALZRXOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CI)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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